![molecular formula C21H23N3O5 B2694231 N-(4-acetylphenyl)-2-(3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide CAS No. 1257552-01-4](/img/structure/B2694231.png)
N-(4-acetylphenyl)-2-(3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-2-(3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anticancer agent. It was first identified in the early 1990s and has since been the subject of numerous studies investigating its synthesis, mechanism of action, and potential clinical applications.
Aplicaciones Científicas De Investigación
Molecular Structure and Packing
The molecular structure and packing of related imidazolidine compounds have been studied, revealing their crystalline structures and how molecular interactions, such as hydrogen bonding, stabilize these structures. For example, a study of 5-[Acetamido(phenyl)methyl]-5-methylimidazolidine-2,4-dione highlights the planar nature of the imidazolidine-2,4-dione system and the importance of C-H.O and N-H.O interactions in its molecular packing (Sethusankar, Thennarasu, Velmurugan, & Jib-Kim, 2002).
Metalloproteinase Inhibition
Compounds with imidazolidinone structures have been explored as inhibitors of metalloproteinase MMP-12, which are implicated in various disorders such as asthma and chronic obstructive pulmonary disease (COPD). Novel imidazolidin-4-yl acetamide derivatives show potential for the treatment of MMP-12 mediated disorders, indicating the therapeutic research applications of such compounds (Expert Opinion on Therapeutic Patents, 2004).
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-14(25)15-4-6-16(7-5-15)22-20(26)13-23-10-11-24(21(23)27)18-12-17(28-2)8-9-19(18)29-3/h4-9,12H,10-11,13H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNZASVPLKPBSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(C2=O)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.